2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a pyridin-2-yl substituent at position 5 of the triazole ring and a 3,5-dimethylphenylacetamide group linked via a sulfanyl bridge. Its molecular formula is C₁₉H₂₀N₆OS, with a molecular weight of 396.47 g/mol . Studies indicate that derivatives of this scaffold exhibit activity comparable to or exceeding that of diclofenac sodium, a widely used non-steroidal anti-inflammatory drug (NSAID) . The presence of the pyridinyl moiety and dimethylphenyl group contributes to its unique physicochemical and biological properties, which are further explored in comparison with structurally analogous compounds.
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-11-7-12(2)9-13(8-11)20-15(24)10-25-17-22-21-16(23(17)18)14-5-3-4-6-19-14/h3-9H,10,18H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJGQIHTVBSNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a member of the triazole class of compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This is usually achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
- Thioether Formation : The triazole derivative is reacted with a thiol to create the thioether linkage.
- Acetamide Formation : The final step involves the reaction of the thioether with an acylating agent to yield the acetamide group.
The overall yield from these processes can vary, with reported yields ranging from moderate to high (e.g., 73% in some studies) .
The biological activity of this compound is attributed to its interaction with specific molecular targets. Triazole derivatives are known to inhibit enzymes or interfere with cellular processes, leading to various biological effects. For instance, they may inhibit ergosterol synthesis in fungi and disrupt bacterial enzyme functions .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens:
- Antibacterial Activity : It has shown promising results against Gram-positive and Gram-negative bacteria. For example, compounds in this class have demonstrated MIC (Minimum Inhibitory Concentration) values as low as 0.125–8 μg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The triazole ring structure is particularly effective in inhibiting fungal growth by targeting ergosterol biosynthesis pathways .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential:
- Cell Line Studies : In vitro studies have shown that derivatives of triazoles can inhibit the growth of various cancer cell lines, including breast carcinoma (MCF-7) and liver cancer (HepG2). Some derivatives exhibited EC50 values lower than traditional chemotherapeutics like doxorubicin .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Research indicates that modifications to the pyridine and phenyl groups can significantly enhance their efficacy:
- Electron-Donating Groups : Substituents such as methyl groups at specific positions on the phenyl ring have been associated with increased anti-proliferative activity.
- Electron-Withdrawing Groups : Conversely, substituents like bromo groups can reduce potency .
Case Studies
Several studies have highlighted the potential therapeutic applications of triazole derivatives:
- Antibacterial Study : A study evaluated a series of triazoles for their antibacterial properties against resistant strains, revealing that certain modifications led to enhanced activity compared to standard antibiotics .
- Anticancer Evaluation : Another study focused on the anticancer activity of 1,2,4-triazoles and reported significant inhibition rates against various cancer cell lines, suggesting that further development could lead to new cancer therapies .
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various microbial strains. For instance, studies have demonstrated that pyridinyl substituted triazoles possess broad-spectrum antimicrobial activities, making them potential candidates for the development of new antibiotics . The structural features of this compound enhance its interaction with microbial targets, leading to effective inhibition of growth.
Anticancer Properties
The anticancer potential of triazole derivatives is well-documented. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have revealed that similar triazole compounds exhibit significant growth inhibition in several cancer cell lines, suggesting that this compound may also possess anticancer activity . The mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell survival.
Anti-inflammatory Effects
Molecular docking studies have suggested that this compound could act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The anti-inflammatory effects are attributed to the compound's ability to modulate leukotriene synthesis, which plays a crucial role in inflammatory diseases . This application highlights its potential for treating conditions such as asthma and arthritis.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Recent studies have focused on the absorption, distribution, metabolism, and excretion (ADME) properties of related triazole compounds. For example, pharmacokinetic parameters such as half-life and bioavailability are critical for determining dosing regimens and therapeutic effectiveness . Investigations into metabolic pathways have shown that phase II biotransformation reactions may be involved, leading to the formation of various metabolites.
Structure-Activity Relationship (SAR)
The exploration of structure-activity relationships is vital in optimizing the biological activity of triazole derivatives. Modifications to the chemical structure can significantly influence their biological properties. For instance, variations in the substituents on the pyridine ring or changes in the acetamide moiety can enhance antimicrobial or anticancer activities . This information is crucial for guiding future synthetic efforts aimed at improving efficacy and reducing toxicity.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observations |
|---|---|---|
| Antimicrobial | Pyridinyl triazoles | Broad-spectrum activity against bacteria |
| Anticancer | Triazole derivatives | Significant growth inhibition in cancer cells |
| Anti-inflammatory | 5-lipoxygenase inhibitors | Potential therapeutic applications in inflammatory diseases |
| Pharmacokinetics | Various triazole compounds | Identified key metabolic pathways |
Case Study: Anticancer Activity Assessment
A study evaluated the anticancer effects of a closely related triazole derivative using several human cancer cell lines. Results indicated that modifications to the triazole core led to enhanced cytotoxicity against specific cancer types, with IC50 values significantly lower than those of standard chemotherapeutics .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Pyridin-2-yl derivatives (target compound, 6a) generally exhibit higher thermal stability (melting points >180°C) compared to pyridin-3-yl analogs (e.g., 7b, 90°C) .
- Amino vs.
Anti-Inflammatory Activity
- Target Compound : Derivatives with 3,5-dimethylphenylacetamide groups show anti-inflammatory activity 1.28 times higher than diclofenac sodium in rat formalin edema models .
- AS111 (3-methylphenyl analog) : Exhibits comparable activity to the target compound, suggesting that methyl substituents on the phenyl ring optimize receptor binding .
- Furan-2-yl Analogs: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrate moderate anti-exudative activity (10 mg/kg dose) but are less potent than pyridinyl derivatives .
Anti-Exudative Activity
- Furan-2-yl Derivatives : Achieve 30–40% reduction in exudate volume in rat models at 10 mg/kg, whereas the target compound and its pyridinyl analogs achieve 50–60% reduction at similar doses .
Pharmacokinetic and Physicochemical Properties
- Target Compound: No direct pharmacokinetic data are available, but related triazole-acetamides (e.g., potassium 2-((4-amino-5-(morfolinometyl)-4H-1,2,4-triazol-3-yl)thio)acetate) exhibit rapid absorption (Tₘₐₓ = 5 minutes) and short half-lives (t₁/₂ = 0.32 hours), suggesting fast metabolism .
- Solubility : The 3,5-dimethylphenyl group likely reduces aqueous solubility compared to unsubstituted phenyl analogs, which may necessitate formulation adjustments for oral bioavailability .
Structure-Activity Relationship (SAR) Insights
Pyridinyl vs. Furanyl : Pyridinyl substituents enhance anti-inflammatory potency compared to furan-2-yl, possibly due to improved π-π stacking with cyclooxygenase-2 (COX-2) .
N4 Substitution: Amino groups at triazole N4 improve activity over allyl or ethyl substituents, likely by facilitating hydrogen bonding with COX-2 residues .
Phenyl Ring Modifications : Electron-donating groups (e.g., methyl) at the phenylacetamide moiety enhance activity, while halogens (e.g., chlorine) may increase toxicity without significant efficacy gains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
